molecular formula C28H38FN5 B611594 UPCDC30245

UPCDC30245

货号: B611594
分子量: 463.6 g/mol
InChI 键: LZHXZCVDLATFAR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Structural Features and Binding Mechanism

UPCDC-30245 contains an amphipathic structure with an aromatic ring and an amine group (Figure 4A in ), resembling lysosomotropic agents like hydroxychloroquine (HCQ). Cryo-EM studies reveal it binds at the D1-D2 domain interface of p97, disrupting conformational changes required for ATPase activity . Key interactions include:

  • Hydrogen bonding with residues K512 and N616 of p97 .

  • Weak interactions with Q398’ of the adjacent D1 domain via its carbamate group .

This binding prevents propagation of conformational changes necessary for p97’s ATPase function, distinguishing it from ATP-competitive inhibitors like CB-5083 .

Biochemical Effects on Cellular Pathways

UPCDC-30245 induces dysregulation of endo-lysosomal pathways through dual mechanisms:

p97 Inhibition

  • Reduces early endosome formation by disrupting EEA1-positive vesicle assembly .

  • Increases lysosomal enzymes (HEXB, NAGLU) and autophagy markers (LC3-II, p62) due to impaired degradation .

Lysosomal Alkalinization

  • Directly elevates lysosomal pH (pH 5.0–4.5 → ~6.0), mimicking lysosomotropic agents like HCQ .

  • Validated via LysoTracker assays showing reduced acidic compartments .

Comparative Cellular Pharmacokinetics

UPCDC-30245 exhibits superior cellular accumulation compared to other p97 inhibitors:

ParameterUPCDC-30245NMS-873
Intracellular Concentration 12-fold higherBaseline
Time to Steady-State 3 hours>6 hours
Antiproliferative Potency IC₅₀: 5 μMIC₅₀: 10 μM

Data sourced from A549 cell assays .

Proteomic Impact

Label-free proteomics (HCT116 cells, 6 h treatment) identified 900 differentially expressed proteins (DEPs) linked to:

  • Autophagy : Increased LC3-II and amyloid precursor protein (APP) .

  • Endocytosis : Elevated LDLR, APOB, and APOE levels .

  • Lysosomal Storage Disease Mimicry : Upregulated LAMP1, HEXB, and NAGLU, resembling acute LSD phenotypes .

Unique Inhibitory Profile

UPCDC-30245’s effects contrast with ATP-competitive inhibitors:

FeatureUPCDC-30245CB-5083/NMS-873
UPR Activation Mild (20-fold lower CHOP/ATF4)Strong
p62 Accumulation 2.6-fold increaseNo change
Autophagosome Size Induces large punctaMinimal effect

Data from HCT116 and HeLa cell models .

Antiviral Implications

By alkalinizing lysosomes and blocking p97-mediated host cell entry, UPCDC-30245 inhibits human coronaviruses (HCoVs) . This dual mechanism suggests therapeutic potential against viral infections requiring endosomal acidification .

科学研究应用

Antiviral Applications

One of the most significant applications of UPCDC30245 is its antiviral effect against coronaviruses. Research indicates that this compound can inhibit viral entry into host cells, demonstrating a concentration-dependent reduction in viral titers. The minimum effective concentration for inhibiting coronavirus infection was identified at 0.6 µM . This positions this compound as a promising candidate for further development in treating viral infections.

Cancer Therapy

This compound shows potential as a therapeutic agent against p97-mutant cancers, particularly those resistant to ATP-competitive inhibitors. Its ability to induce distinct cellular responses, such as increasing levels of LC3-II (a marker for autophagy) while having minimal effects on ubiquitination pathways, suggests that it may overcome resistance mechanisms seen with other therapies .

Case Study 1: Antiviral Efficacy

In a study involving H1299 cells infected with HCoV-229E (a coronavirus), this compound was shown to significantly reduce viral RNA levels when administered before or during infection. The compound's efficacy was enhanced when combined with remdesivir, indicating potential for synergistic effects in antiviral strategies .

Case Study 2: Cancer Cell Line Analysis

Proteomic analysis of HCT116 cells treated with this compound revealed significant dysregulation of proteins associated with autophagy and lysosomal function. A total of 900 differentially expressed proteins were identified, with functional enrichment analysis linking these proteins to critical cellular processes such as metabolism and membrane trafficking . This study underscores the compound's potential role in cancer therapy by targeting unique pathways that are not affected by existing p97 inhibitors.

Data Tables

Application AreaKey FindingsReferences
AntiviralInhibits viral entry; effective at 0.6 µM
Cancer TherapyOvercomes resistance in p97-mutant cancers
Proteomic Changes900 proteins dysregulated; linked to autophagy

相似化合物的比较

UPCDC-30245 与其他 p97 抑制剂(如 CB-5083 和 NMS-873)进行比较:

UPCDC-30245 独特的阻断内溶酶体降解和表现出抗病毒作用的能力使其区别于这些类似化合物

准备方法

UPCDC-30245 的合成涉及苯基吲哚类化合物的制备。具体的合成路线和反应条件在文献中尚未得到公开。 已知 UPCDC-30245 以高纯度(≥99.0%)生产,并以多种形式提供,包括固体和溶液 。工业生产方法可能涉及标准有机合成技术,包括纯化和表征步骤,以确保化合物的质量和一致性。

生物活性

UPCDC-30245 is an allosteric inhibitor of the p97 ATPase, a protein that plays a crucial role in various cellular processes, including protein degradation and autophagy. This compound has gained attention due to its unique biological activities, particularly its ability to block endo-lysosomal degradation and its potential applications in cancer therapy and antiviral strategies.

UPCDC-30245 exhibits a distinct mechanism of action compared to other p97 inhibitors such as CB-5083 and NMS-873. Unlike these ATP-competitive inhibitors, UPCDC-30245 does not significantly affect the unfolded protein response (UPR) or endoplasmic-reticulum-associated degradation (ERAD). Instead, it primarily influences autophagic pathways by increasing the levels of lipidated microtubule-associated proteins (LC3-II), indicating enhanced autophagy flux .

Key Findings from Proteomic Analysis

A comprehensive proteomic analysis conducted on HCT116 cells treated with UPCDC-30245 revealed significant changes in protein expression. The study identified 900 differentially expressed proteins (DEPs), with 412 proteins upregulated and 239 downregulated following treatment. Notably, many of these proteins were linked to lysosomal function and autophagy pathways, suggesting that UPCDC-30245 disrupts normal endo-lysosomal degradation processes .

Table 1: Summary of Differentially Expressed Proteins (DEPs) in HCT116 Cells Treated with UPCDC-30245

Protein CategoryNumber of DEPsFunctional Role
Upregulated412Autophagy, lysosomal function
Downregulated239Protein degradation pathways

Inhibition of Endo-Lysosomal Degradation

The compound inhibits the formation of early endosomes and reduces lysosomal acidity, which are critical for the normal functioning of lysosomes. This inhibition leads to the accumulation of proteins typically degraded by lysosomal pathways, such as amyloid precursor protein (APP) and low-density lipoprotein receptor (LDLR) . The dysregulation of these pathways highlights the potential of UPCDC-30245 as a therapeutic agent in conditions where lysosomal function is compromised.

Anticancer Activity

Research indicates that UPCDC-30245 may serve as a promising alternative for treating p97-mutant cancers resistant to conventional ATP-competitive inhibitors. In studies involving resistant HCT116 cell lines, UPCDC-30245 demonstrated a potency that was 30-fold higher than CB-5083 . The compound's unique properties allow it to effectively inhibit cancer cell proliferation while minimizing cytotoxic effects.

Table 2: Comparative Potency of p97 Inhibitors on HCT116 Cell Lines

InhibitorIC50 (nM)Resistance Factor
CB-508310-
NMS-8732630-fold higher
UPCDC-3024530030-fold higher

Antiviral Properties

UPCDC-30245 has also been shown to exhibit antiviral effects against coronaviruses by blocking viral entry into host cells. In experimental setups, it reduced viral titers in a concentration-dependent manner, demonstrating efficacy at low micromolar concentrations. This antiviral activity is attributed to its ability to disrupt endo-lysosomal pathways critical for virus entry .

Case Studies and Applications

Several studies have explored the potential applications of UPCDC-30245 beyond cancer therapy:

  • Cancer Therapeutics : Its ability to inhibit proliferation in resistant cancer cell lines suggests that UPCDC-30245 could be developed as a treatment option for patients with p97-related malignancies.
  • Antiviral Strategies : The compound's effectiveness in reducing coronavirus infection rates positions it as a candidate for further research in antiviral drug development.
  • Lysosomal Storage Disorders : Given its impact on lysosomal function, UPCDC-30245 may offer insights into treating diseases characterized by lysosomal dysfunction.

属性

IUPAC Name

1-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38FN5/c1-21(2)33-16-14-32(15-17-33)13-10-30-25-8-11-34(12-9-25)26-5-3-4-22(19-26)28-20-23-18-24(29)6-7-27(23)31-28/h3-7,18-21,25,30-31H,8-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHXZCVDLATFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CCNC2CCN(CC2)C3=CC=CC(=C3)C4=CC5=C(N4)C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UPCDC30245
Reactant of Route 2
UPCDC30245
Reactant of Route 3
Reactant of Route 3
UPCDC30245
Reactant of Route 4
UPCDC30245
Reactant of Route 5
Reactant of Route 5
UPCDC30245
Reactant of Route 6
UPCDC30245

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。